

In-Depth Technical Guide: Tert-butyl 2-fluoro-4-nitrobenzoate

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Compound of Interest

Compound Name: *Tert-butyl 2-fluoro-4-nitrobenzoate*

Cat. No.: *B114885*

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CAS Number: 157665-46-8

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Introduction

Tert-butyl 2-fluoro-4-nitrobenzoate is a valuable building block in organic synthesis, particularly recognized for its role as a key intermediate in the development of pharmaceuticals and agrochemicals.^[1] Its chemical structure, featuring a fluorine atom and a nitro group on the benzene ring, imparts unique reactivity that makes it a versatile reagent for medicinal chemists. This guide provides a detailed overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the synthesis of targeted therapies.

Chemical and Physical Properties

Tert-butyl 2-fluoro-4-nitrobenzoate is an off-white solid at room temperature.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	157665-46-8	[2][3]
Molecular Formula	C ₁₁ H ₁₂ FNO ₄	[2][3]
Molecular Weight	241.22 g/mol	[1][2][3]
Appearance	Off-white solid	[1]
Purity	≥ 96% (HPLC)	[1]
IUPAC Name	tert-butyl 2-fluoro-4-nitrobenzoate	[2]
Synonyms	2-Fluoro-4-nitro-benzoic acid tert-butyl ester, 2-fluoro-4-nitrobenzoic acid t-butyl ester	[3]
Boiling Point (Predicted)	337.9 ± 32.0 °C	
Density (Predicted)	1.250 ± 0.06 g/cm ³	
Storage Conditions	0-8°C	[1]

Experimental Protocols

The synthesis of **tert-butyl 2-fluoro-4-nitrobenzoate** is typically achieved in a two-step process, starting from 2-fluoro-4-nitrotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the esterification of the resulting carboxylic acid with tert-butanol.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid

Materials:

- 2-fluoro-4-nitrotoluene
- Potassium permanganate (KMnO₄)
- Tetrabutylammonium bromide

- 1N Sodium hydroxide (NaOH) solution
- Concentrated hydrochloric acid (HCl)
- Celite
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature.[\[4\]](#)
- After 10 minutes, the mixture is heated to 95°C with continuous stirring.[\[4\]](#)
- Additional 30.0 g portions of KMnO₄ are added after 2 and 3 hours.[\[4\]](#)
- The reaction mixture is stirred at 95°C for an additional 10 hours.[\[4\]](#)
- After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide (MnO₂).[\[4\]](#)
- The filtrate is acidified to a pH of 2 by adding concentrated hydrochloric acid, resulting in the formation of an off-white precipitate.[\[4\]](#)
- The precipitate is collected by vacuum filtration.[\[4\]](#)
- The crude solid is dissolved in 300 mL of 1N aqueous NaOH and then re-acidified to pH 2 using concentrated hydrochloric acid.[\[4\]](#)
- The mixture is extracted three times with 200 mL portions of dichloromethane.[\[4\]](#)
- The combined organic extracts are washed twice with 100 mL of 0.1 N aqueous HCl, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.[\[4\]](#)

Step 2: Synthesis of Tert-butyl 2-fluoro-4-nitrobenzoate (General Procedure)

While a specific literature procedure for the tert-butylation of 2-fluoro-4-nitrobenzoic acid is not readily available, a general and effective method involves the use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

- 2-Fluoro-4-nitrobenzoic acid
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous acetonitrile or dichloromethane

Procedure:

- To a solution of 2-fluoro-4-nitrobenzoic acid in an anhydrous solvent such as acetonitrile or dichloromethane, add a catalytic amount of DMAP.
- Slowly add di-tert-butyl dicarbonate to the mixture at room temperature.
- The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acid and the catalyst.
- The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude product.
- The crude **tert-butyl 2-fluoro-4-nitrobenzoate** can be further purified by column chromatography on silica gel.

Spectral Data

While specific, high-resolution spectra with detailed peak assignments for **tert-butyl 2-fluoro-4-nitrobenzoate** are not widely published, typical spectral characteristics can be inferred based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The aromatic region would display signals corresponding to the three protons on the benzene ring, with splitting patterns influenced by the fluorine and nitro substituents.
- ^{13}C NMR: The spectrum would show a characteristic signal for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic region would display signals for the six carbons of the benzene ring, with their chemical shifts influenced by the electron-withdrawing effects of the fluoro and nitro groups, and the ester functionality.

Infrared (IR) Spectroscopy The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

- C=O stretch (ester): $\sim 1720\text{-}1740\text{ cm}^{-1}$
- C-O stretch (ester): $\sim 1150\text{-}1250\text{ cm}^{-1}$
- NO_2 asymmetric stretch: $\sim 1520\text{-}1560\text{ cm}^{-1}$
- NO_2 symmetric stretch: $\sim 1340\text{-}1380\text{ cm}^{-1}$
- C-F stretch: $\sim 1000\text{-}1100\text{ cm}^{-1}$
- Aromatic C-H stretch: $\sim 3000\text{-}3100\text{ cm}^{-1}$
- Aliphatic C-H stretch (tert-butyl): $\sim 2850\text{-}2970\text{ cm}^{-1}$

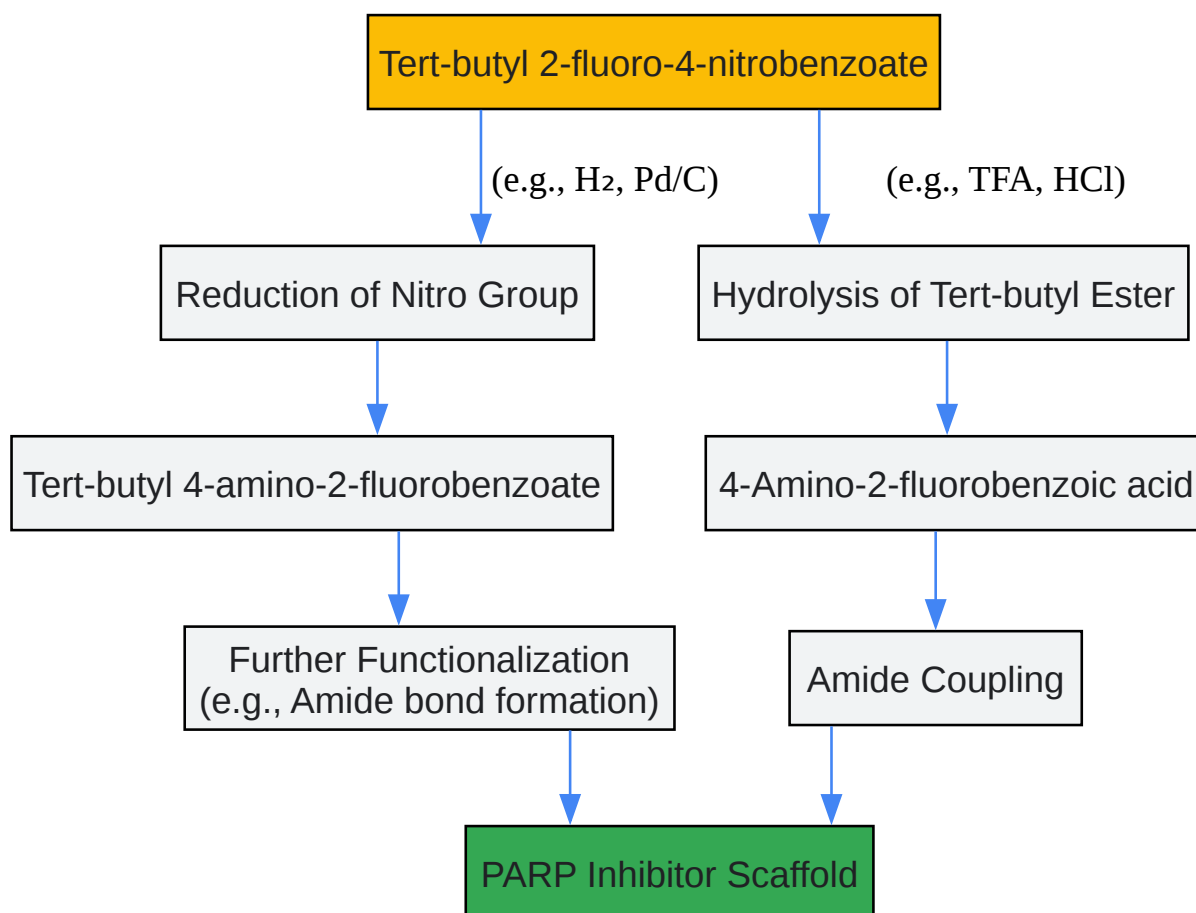
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak (M^+) at m/z 241. A prominent fragment would be the loss of the tert-butyl group (C_4H_9), resulting in a peak at m/z 184. Further fragmentation of the benzoyl cation could also be observed.

Applications in Drug Development

Tert-butyl 2-fluoro-4-nitrobenzoate is a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

Role in the Synthesis of PARP Inhibitors

The following workflow illustrates the general synthetic utility of **tert-butyl 2-fluoro-4-nitrobenzoate** in the construction of a core scaffold found in many PARP inhibitors. The nitro group can be reduced to an amine, which can then be further functionalized, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling reactions.



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Caption: Synthetic utility of **Tert-butyl 2-fluoro-4-nitrobenzoate**.

Conclusion

Tert-butyl 2-fluoro-4-nitrobenzoate is a key chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis and versatile reactivity make it an essential component in the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational understanding of its properties and applications for researchers and professionals in drug discovery and development.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. Tert-butyl 2-fluoro-4-nitrobenzoate | C₁₁H₁₂FNO₄ | CID 10243388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-fluoro-4-nitrobenzoate | CAS 157665-46-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
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